Comparative Reactivity in C-H Functionalization: Electron-Deficient N-Oxides Offer Superior Performance
Mechanistic investigations into the direct arylation of pyridine N-oxides reveal a clear reactivity trend based on electronic character. Electron-deficient pyridine N-oxides exhibit a higher reactivity towards C-H activation and form cross-coupling products more rapidly than their electron-rich counterparts [1].
| Evidence Dimension | Relative reactivity in C-H activation and direct arylation |
|---|---|
| Target Compound Data | 3,5-Difluoropyridine 1-oxide (Electron-deficient) |
| Comparator Or Baseline | Electron-rich pyridine N-oxides |
| Quantified Difference | Higher reactivity (no specific rate constant provided in source) |
| Conditions | Palladium-catalyzed direct arylation with bromoarenes. |
Why This Matters
This class-level inference suggests 3,5-Difluoropyridine 1-oxide can be a more efficient substrate for rapid functionalization in synthetic workflows, potentially reducing reaction times and costs compared to less reactive N-oxides.
- [1] Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes and Structure-Reactivity Relationship of Aryl Palladium Complexes in Transmetalations with Organoboron Compounds. (2018). Doctoral thesis. Freie Universität Berlin. View Source
